molecular formula C14H10BrN7S B12198450 3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine

Cat. No.: B12198450
M. Wt: 388.25 g/mol
InChI Key: LRNBBSLZRDYHKI-UHFFFAOYSA-N
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Description

3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a unique combination of imidazo[1,2-a]pyrimidine and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the tetrazole moiety: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with a phenyl tetrazole derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the bromo group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a] core but differ in their substituents.

    Tetrazole derivatives: Compounds containing the tetrazole moiety with various substituents.

    Bromo-substituted heterocycles: Compounds with a bromo substituent on different heterocyclic cores.

Uniqueness

3-bromo-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine is unique due to its combination of imidazo[1,2-a]pyrimidine and tetrazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H10BrN7S

Molecular Weight

388.25 g/mol

IUPAC Name

3-bromo-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H10BrN7S/c15-12-11(17-13-16-7-4-8-21(12)13)9-23-14-18-19-20-22(14)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

LRNBBSLZRDYHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=CC=NC4=N3)Br

Origin of Product

United States

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